molecular formula C12H13NO5 B340187 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID

Cat. No.: B340187
M. Wt: 251.23 g/mol
InChI Key: CEFSDBCGVOXJHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID is an organic compound with the molecular formula C12H13NO5 It is a derivative of benzoic acid, characterized by the presence of a carboxybutanoyl group attached to the amino group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with a carboxybutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the carbonyl carbon of the carboxybutanoyl chloride, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(4-CARBOXYBUTANAMIDO)BENZOIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a carboxybutanoyl group and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-carboxybutanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(2-1-3-11(15)16)13-9-6-4-8(5-7-9)12(17)18/h4-7H,1-3H2,(H,13,14)(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFSDBCGVOXJHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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